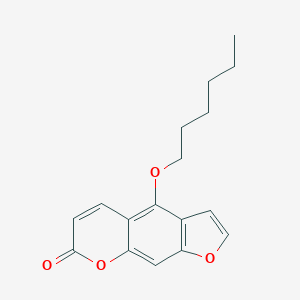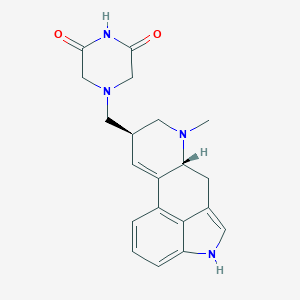
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as AMPT and is known for its unique chemical properties and potential therapeutic benefits. In
科学研究应用
AMPT has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where AMPT has been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the synthesis of norepinephrine. This inhibition can lead to a decrease in norepinephrine levels, which has been linked to a variety of neurological disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
作用机制
The mechanism of action of AMPT is primarily related to its ability to inhibit the activity of dopamine beta-hydroxylase. This inhibition leads to a decrease in the synthesis of norepinephrine, which can have a variety of effects on the body. Norepinephrine is involved in a wide range of physiological processes, including the regulation of blood pressure, heart rate, and mood. By inhibiting the synthesis of norepinephrine, AMPT can lead to changes in these physiological processes.
生化和生理效应
The biochemical and physiological effects of AMPT are complex and varied. One of the primary effects of AMPT is its ability to decrease the synthesis of norepinephrine, which can lead to changes in blood pressure, heart rate, and mood. Additionally, AMPT has been shown to have effects on the synthesis of other neurotransmitters, including dopamine and serotonin. These effects can lead to changes in mood, behavior, and cognitive function.
实验室实验的优点和局限性
AMPT has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages is its ability to selectively inhibit the synthesis of norepinephrine, which can be useful for studying the role of this neurotransmitter in various physiological processes. Additionally, AMPT is relatively easy to synthesize and is readily available for use in laboratory experiments. However, one of the primary limitations of AMPT is its potential for off-target effects, as it can also inhibit the synthesis of other neurotransmitters, including dopamine and serotonin.
未来方向
There are a number of future directions for research on AMPT. One potential area of research is in the development of new therapies for neurological disorders, including depression, anxiety, and ADHD. Additionally, AMPT could be used as a tool for studying the role of norepinephrine in various physiological processes, including the regulation of blood pressure and heart rate. Finally, further research is needed to better understand the potential off-target effects of AMPT and to develop strategies for minimizing these effects in laboratory experiments.
合成方法
AMPT can be synthesized through a series of chemical reactions that involve the combination of various chemical compounds. The primary method for synthesizing AMPT involves the reaction of 2-methoxybenzyl alcohol with thiazolidine-2,4-dione, followed by the addition of N-Boc-ethylenediamine and the removal of the Boc group through acid hydrolysis. The resulting compound is then treated with hydrochloric acid to produce AMPT in its monohydrochloride form.
属性
CAS 编号 |
103182-70-3 |
|---|---|
产品名称 |
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride |
分子式 |
C13H19ClN2O3S |
分子量 |
318.82 g/mol |
IUPAC 名称 |
2-amino-1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O3S.ClH/c1-17-10-4-2-3-5-11(10)18-9-13-15(6-7-19-13)12(16)8-14;/h2-5,13H,6-9,14H2,1H3;1H |
InChI 键 |
SOXUNUHIKHSKNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl |
规范 SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl |
同义词 |
2-amino-1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]ethanone hydro chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
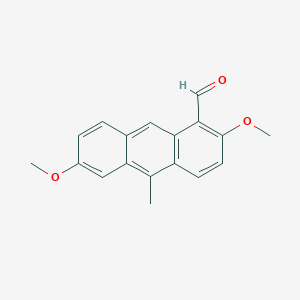
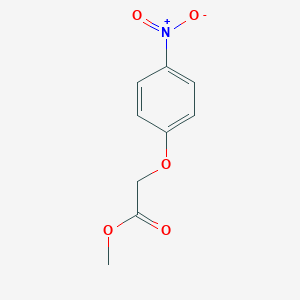
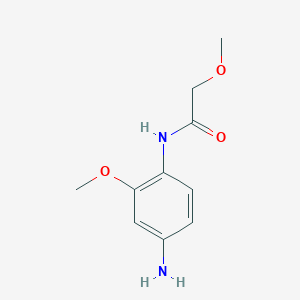
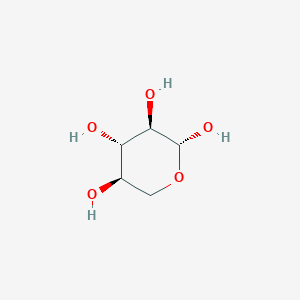
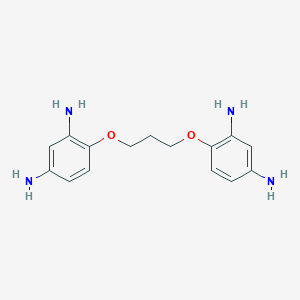
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)

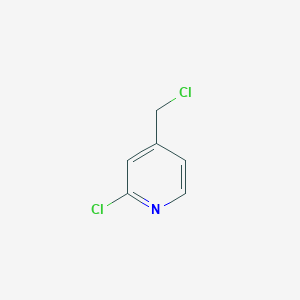
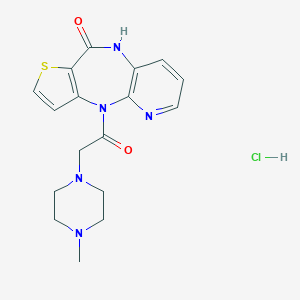
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
